molecular formula C11H18N2O3S B3101421 Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate CAS No. 1391732-43-6

Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate

Cat. No.: B3101421
CAS No.: 1391732-43-6
M. Wt: 258.34 g/mol
InChI Key: VFRZUNQGMFJYBO-YUMQZZPRSA-N
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Description

Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate is a useful research compound. Its molecular formula is C11H18N2O3S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Thiazines, including structures similar to Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate, represent a class of heterocyclic compounds that have shown a broad spectrum of pharmacological activities. These activities range from antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, to anticancer effects. The synthesis of thiazine derivatives through green methods has been highlighted, offering an environmentally friendly approach to accessing these biologically active molecules. Such compounds are under continuous exploration for their medicinal importance, with the goal of developing new therapeutic agents based on these heterocyclic scaffolds (Badshah & Naeem, 2016).

Polymer-Supported Synthesis for Heterocycles

The polymer-supported synthesis of heterocycles bearing oxazine and thiazine scaffolds is another area of research application. This approach allows for the creation of diverse compounds that incorporate variously functionalized 1,2-oxazine, 1,3-oxazine, or 1,4-oxazine scaffolds, along with corresponding thiazines, through solid-phase synthesis (SPS). The field continues to expand with the development of stereoselective polymer-supported syntheses, indicating the growing interest in these heterocyclic compounds for various applications (Králová, Ručilová, & Soural, 2018).

Synthetic Strategies and Biological Potential

Further, the chemistry and biological potential of the thiazine scaffold have been extensively reviewed, underscoring its multifaceted pharmacological profile. Thiazine derivatives have been utilized in synthesizing compounds with anti-proliferative, anti-bacterial, antipsychotic, analgesic, anti-inflammatory, antifungal, and antiviral activities. The pharmacological profiles of these derivatives offer new perspectives for the design of superior medicinally active agents, highlighting the scaffold's importance in drug discovery (Choudhary, Silakari, & Singh, 2018).

Environmental and Industrial Applications

Besides medicinal chemistry, derivatives of thiazine and related heterocyclic compounds find applications in environmental and industrial contexts. For example, the decomposition of air toxins using radio frequency (RF) plasma reactors showcases the utility of heterocyclic compounds in mitigating environmental pollution. Such studies demonstrate the feasibility of employing advanced technologies for the decomposition and conversion of hazardous substances into less harmful or more useful forms, reflecting the broader applicability of these chemical structures beyond pharmaceuticals (Hsieh et al., 2011).

Properties

IUPAC Name

tert-butyl (4aS,7aS)-3-oxo-4a,5,7,7a-tetrahydro-4H-pyrrolo[3,4-b][1,4]thiazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)16-10(15)13-4-7-8(5-13)17-6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRZUNQGMFJYBO-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)SCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)SCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate
Reactant of Route 2
Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate
Reactant of Route 3
Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate
Reactant of Route 4
Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate
Reactant of Route 5
Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate
Reactant of Route 6
Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate

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